molecular formula C15H19BrN2O2 B5707361 3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide

3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide

Cat. No. B5707361
M. Wt: 339.23 g/mol
InChI Key: NVXVRKZYFXLEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BCA or N-(cyclohexylacetyl)-3-bromo-4-hydroxybenzimidamide. It is a white to off-white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Mechanism of Action

The exact mechanism of action of 3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide is not fully understood. However, studies have suggested that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and inhibit the migration and invasion of cancer cells. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide is its potent anti-cancer properties. This compound has been shown to be effective against various types of cancer cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide. One of the major directions is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to explore the potential applications of this compound in other fields such as immunology and infectious diseases. Additionally, studies can be conducted to improve the solubility of this compound and develop more effective formulations for its use in various experiments.
Conclusion:
3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide is a chemical compound that has shown great potential for its applications in various fields of scientific research. This compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of this compound and explore its potential applications in other fields.

Synthesis Methods

The synthesis of 3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide is a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 3-bromo-4-hydroxybenzaldehyde with N-(cyclohexylacetyl)imidoyl chloride in the presence of a base. The resulting compound is then treated with hydroxylamine hydrochloride to obtain the final product.

Scientific Research Applications

3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-cyclohexylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c16-13-8-4-7-12(10-13)15(17)18-20-14(19)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXVRKZYFXLEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)ON=C(C2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC(=O)O/N=C(/C2=CC(=CC=C2)Br)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819290
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-cyclohexylacetate

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